![molecular formula C19H21N5O B2438934 1-((1R,5S)-3-(1H-Pyrazol-1-yl)-8-Azabicyclo[3.2.1]octan-8-yl)-2-(1H-Benzo[d]imidazol-1-yl)ethan-1-on CAS No. 2319849-44-8](/img/structure/B2438934.png)
1-((1R,5S)-3-(1H-Pyrazol-1-yl)-8-Azabicyclo[3.2.1]octan-8-yl)-2-(1H-Benzo[d]imidazol-1-yl)ethan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a complex organic molecule, characterized by its pyrazolyl and benzimidazolyl functional groups. These components suggest potential biological activity and a role in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications across various fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its role in modulating biological pathways.
Medicine: : Potential therapeutic agent, possibly acting as a receptor antagonist or enzyme inhibitor.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This suggests that it can selectively modulate the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.
Pharmacokinetics
The compound is orally bioavailable . It demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . .
Result of Action
Oral administration of the compound demonstrated significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . This suggests that the compound can effectively modulate immune response and potentially offer therapeutic benefits in autoimmune diseases such as rheumatoid arthritis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one typically involves multiple steps:
Formation of the pyrazolyl and benzimidazolyl intermediates.
Introduction of the bicyclic octane ring.
Final coupling reaction to form the complete molecule.
The specific conditions include:
Temperature: : Often under controlled cooling or heating environments.
Catalysts: : Various metal catalysts (like Pd, Cu) to facilitate coupling reactions.
Solvents: : A range of organic solvents, such as dichloromethane or ethanol, depending on the step.
Industrial Production Methods
Industrial-scale production mirrors the laboratory methods but optimizes for scalability and cost-efficiency. Reactions are conducted in large reactors with automated monitoring and control systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can be oxidized under specific conditions to modify the functional groups.
Reduction: : Potential reduction to alter its pharmacophore characteristics.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: : Varies, but typically involves halogenated intermediates and appropriate nucleophiles.
Major Products
The major products formed from these reactions include various functionalized derivatives, each with potential unique biological activities.
Vergleich Mit ähnlichen Verbindungen
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one stands out due to its unique combination of functional groups and structural complexity, which confer unique properties.
List of Similar Compounds
1H-Pyrazol-1-yl: derivatives: Similar scaffolds with different substitutions.
Benzimidazole: derivatives: Known for diverse pharmacological properties.
Azabicyclo[3.2.1]octane: derivatives: Used in various chemical and pharmaceutical applications.
This blend of features makes it a valuable compound for further exploration in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(12-22-13-20-17-4-1-2-5-18(17)22)24-14-6-7-15(24)11-16(10-14)23-9-3-8-21-23/h1-5,8-9,13-16H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEECWYYEOAQNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
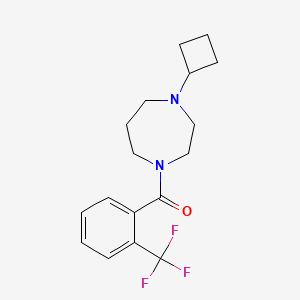
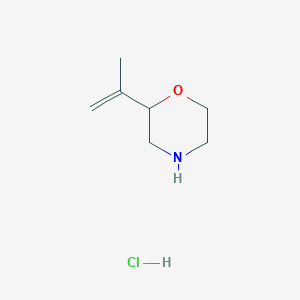
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)
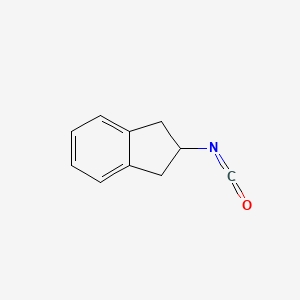
![2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2438861.png)
![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-2-methylpropanamide](/img/structure/B2438862.png)
![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)
![1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438867.png)
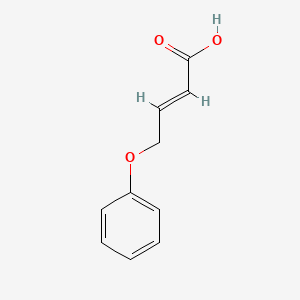
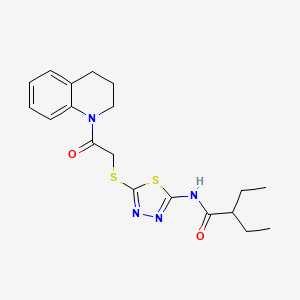
![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide](/img/structure/B2438871.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)
